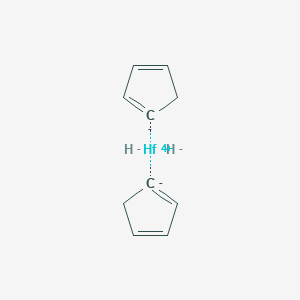
Bis(cyclopentadienyl)hafnium dihydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclopentadienyl)hafnium dihydride:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)hafnium dihydride can be synthesized through the reaction of bis(cyclopentadienyl)hafnium dichloride with lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
(C5H5)2HfCl2+2LiAlH4→(C5H5)2HfH2+2LiCl+2AlH3
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate safety measures and equipment. The key is to maintain an inert atmosphere and control the reaction conditions to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)hafnium dihydride can undergo oxidation reactions, where the hydride ligands are replaced by oxygen-containing groups.
Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions to other species.
Substitution: The hydride ligands can be substituted by other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like nitrous oxide or oxygen can be used under controlled conditions to oxidize this compound.
Reduction: The compound itself can be used as a reducing agent in the presence of suitable substrates.
Substitution: Halides or alkyl halides can be used to substitute the hydride ligands.
Major Products Formed:
Oxidation: Products may include bis(cyclopentadienyl)hafnium oxide or other oxygenated derivatives.
Reduction: The reduced species will depend on the substrate used.
Substitution: Substituted derivatives such as bis(cyclopentadienyl)hafnium chloride or alkyl derivatives.
Aplicaciones Científicas De Investigación
Bis(cyclopentadienyl)hafnium dihydride has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biomedical Research:
Mecanismo De Acción
The mechanism by which bis(cyclopentadienyl)hafnium dihydride exerts its effects involves the interaction of the hafnium center with various substrates. The cyclopentadienyl rings provide stability to the hafnium center, allowing it to participate in various chemical reactions. The hydride ligands can be transferred to other molecules, facilitating reduction reactions. The compound’s reactivity is influenced by the electronic and steric properties of the cyclopentadienyl ligands.
Comparación Con Compuestos Similares
Bis(cyclopentadienyl)zirconium dihydride: Similar in structure but contains zirconium instead of hafnium.
Bis(cyclopentadienyl)titanium dihydride: Contains titanium and exhibits different reactivity due to the metal center.
Bis(cyclopentadienyl)chromium dihydride: Contains chromium and has distinct chemical properties.
Uniqueness: Bis(cyclopentadienyl)hafnium dihydride is unique due to the presence of hafnium, which imparts specific electronic and steric properties to the compound. These properties influence its reactivity and make it suitable for certain applications where other metallocenes may not be as effective.
Propiedades
Fórmula molecular |
C10H12Hf |
|---|---|
Peso molecular |
310.69 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;hafnium(4+);hydride |
InChI |
InChI=1S/2C5H5.Hf.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+4;2*-1 |
Clave InChI |
WFVYWYLCUSHYIU-UHFFFAOYSA-N |
SMILES canónico |
[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)

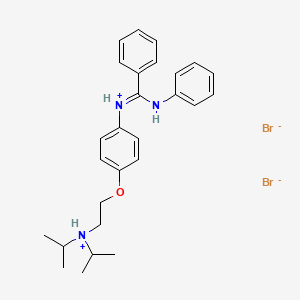
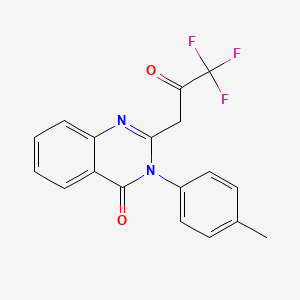
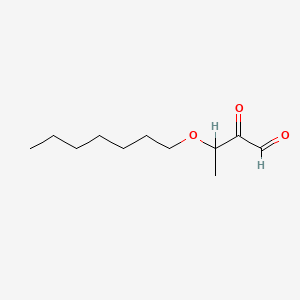
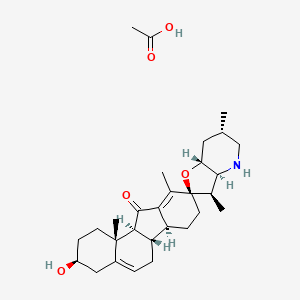
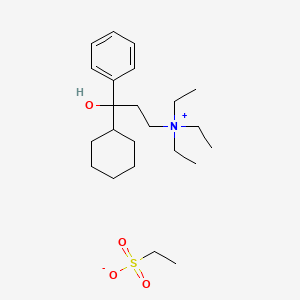
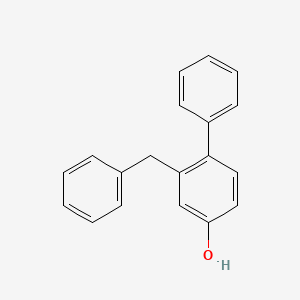
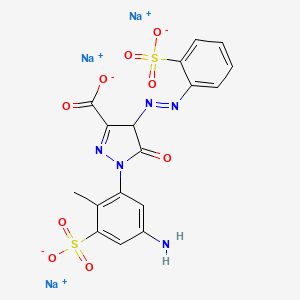
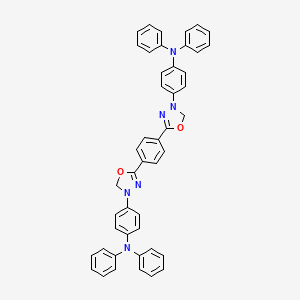
![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)
